1-Cyclohexyl-1H-imidazole-4-carboxamide
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Overview
Description
1-Cyclohexyl-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a cyclohexyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
1-Cyclohexyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Cyclohexyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride: A hydrochloride salt form of the carboxylic acid derivative.
Uniqueness: 1-Cyclohexyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-cyclohexylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O/c11-10(14)9-6-13(7-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,14) |
InChI Key |
LRRLIQYSVGEMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
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